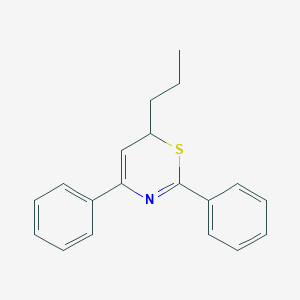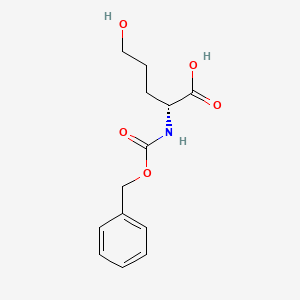
(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyl group on the fifth carbon of the pentanoic acid chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The hydroxyl group can be introduced via selective reduction of a corresponding keto intermediate using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: Formation of the corresponding keto acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amino acid.
Wissenschaftliche Forschungsanwendungen
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. In biological systems, it may interact with enzymes or receptors, influencing their activity through competitive inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
®-2-(((Benzyloxy)carbonyl)amino)-4-hydroxypentanoic acid: Similar structure but with the hydroxyl group on the fourth carbon.
®-2-(((Benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Similar structure but with a keto group instead of a hydroxyl group.
Uniqueness
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination of features makes it particularly useful in selective peptide synthesis and as an intermediate in the preparation of bioactive molecules.
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(2R)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H17NO5/c15-8-4-7-11(12(16)17)14-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
WVGZTPNRQRMWEM-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


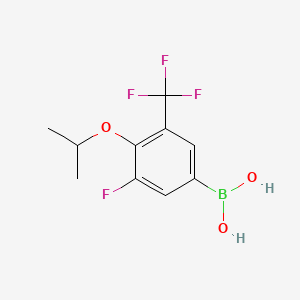


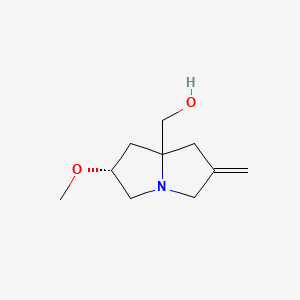
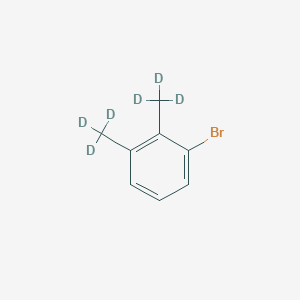
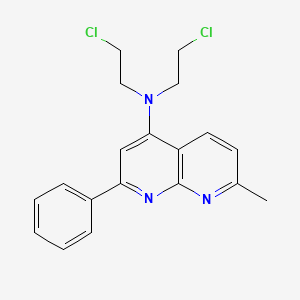
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)

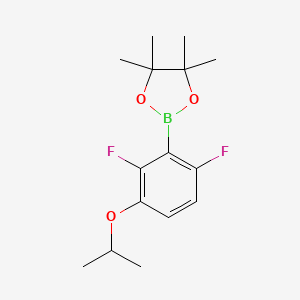
![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
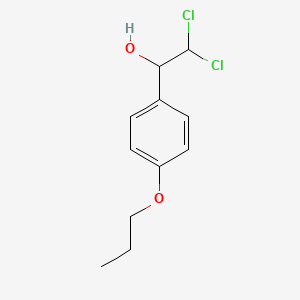
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)

